4-Hydroxyphenylglyoxal hydrate

Descripción general

Descripción

4-Hydroxyphenylglyoxal hydrate is a chemical compound with the molecular formula C₈H₈O₄ and a molecular weight of 168.15 g/mol . It is a solid at room temperature and is typically stored at 4°C . This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmaceutical development .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Hydroxyphenylglyoxal hydrate can be synthesized through the oxidation of p-hydroxyacetophenone using selenium oxide as the oxidizing agent . The reaction typically involves heating the reactants under controlled conditions to ensure the complete conversion of p-hydroxyacetophenone to this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a basis for scaling up the process. The use of selenium oxide as an oxidizing agent is a key step in the synthesis, and optimizing reaction conditions such as temperature, solvent, and reaction time can enhance yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

4-Hydroxyphenylglyoxal hydrate undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to form various oxidation products.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include selenium oxide and other metal oxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or other reduced forms .

Aplicaciones Científicas De Investigación

Biochemical Research

Role in Protein Interactions and Enzyme Activity

HPG serves as a critical reagent in studying protein interactions and enzyme activities. It is particularly useful in the exploration of complex biological processes. For instance, HPG has been employed to investigate the inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound has shown promising results as an anti-melanogenic agent, demonstrating antioxidant activity without cytotoxicity in various assays .

Pharmaceutical Development

Synthesis of Therapeutic Agents

In pharmaceutical research, HPG is utilized in synthesizing various drugs targeting specific diseases. Its reactivity allows for the development of compounds with enhanced therapeutic efficacy. For example, derivatives of HPG have been synthesized to create potential treatments for conditions such as Alzheimer's disease and multiple sclerosis by targeting specific biochemical pathways .

Analytical Chemistry

Detection and Quantification of Biomolecules

HPG acts as a key intermediate in analytical methods, facilitating the detection and quantification of biomolecules within complex samples. A recent study developed a sensitive method using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) to analyze metabolites in human serum, including those derived from HPG . This method has shown potential for routine clinical diagnostics.

Material Science

Applications in Coatings and Polymers

In material science, HPG is incorporated into advanced materials, particularly coatings and polymers. Its properties enhance the durability and functionality of these materials. Research indicates that HPG can improve the performance characteristics of coatings used in various industrial applications .

Cosmetic Formulations

Antioxidant Properties for Skin Health

HPG is also incorporated into cosmetic formulations due to its antioxidant properties. It promotes skin health and provides anti-aging benefits by neutralizing free radicals and enhancing skin barrier function . Its use in skincare products has gained popularity among researchers focusing on dermatological applications.

Data Table: Applications of 4-Hydroxyphenylglyoxal Hydrate

Case Study 1: Inhibition of Tyrosinase

A study synthesized a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives based on HPG to evaluate their inhibitory effects on tyrosinase. The most effective compound exhibited an IC50 value of 1.5 μM, highlighting the potential of HPG derivatives as therapeutic agents for hyperpigmentation disorders .

Case Study 2: Diagnostic Applications

Research utilizing UPLC-MS/MS demonstrated the effectiveness of HPG-derived metabolites as biomarkers for critically ill patients. The method achieved high recovery rates and low limits of quantitation, making it suitable for clinical diagnostics .

Mecanismo De Acción

The mechanism of action of 4-Hydroxyphenylglyoxal hydrate involves its interaction with specific enzymes and biological pathways. For example, it can act as a substrate for enzymes like peptidylglycine-alpha-hydroxylating monooxygenase (PHM), where it undergoes catalytic conversion without covalent modification. This interaction helps researchers understand enzyme mechanisms and develop inhibitors or activators for therapeutic purposes.

Comparación Con Compuestos Similares

Similar Compounds

Phenylglyoxal: Similar in structure but lacks the hydroxyl group.

4-Methoxyphenylglyoxal hydrate: Contains a methoxy group instead of a hydroxyl group.

4-Hydroxyphenylpyruvate: Structurally related but with a different functional group arrangement.

Uniqueness

4-Hydroxyphenylglyoxal hydrate is unique due to its specific hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in research applications where precise interactions with enzymes and other biological molecules are studied .

Actividad Biológica

4-Hydroxyphenylglyoxal hydrate is a compound of significant interest due to its biological activities, particularly in the context of protein interactions and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

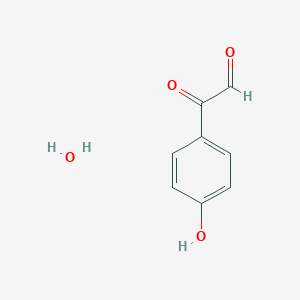

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a hydroxyl group and a glyoxal moiety, which are critical for its biological interactions.

This compound exhibits various mechanisms of action that contribute to its biological activity:

- Protein Modification : The compound can modify proteins through reactions with amino acid side chains, particularly arginine and lysine residues. This modification can alter protein function and stability.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes, including Protein Arginine Deiminases (PADs), which are implicated in diseases such as rheumatoid arthritis and Alzheimer's disease. The inhibition of PADs by this compound can lead to decreased citrullination of proteins, impacting inflammatory processes .

1. Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

2. Cytotoxic Effects

Studies have shown that this compound exhibits cytotoxic effects on cancer cell lines. For instance, it has been reported to induce apoptosis in certain types of cancer cells by activating caspase pathways . The following table summarizes key findings from cytotoxicity studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 25 | Induction of apoptosis |

| MCF-7 | 30 | Caspase activation |

| A549 | 20 | Cell cycle arrest |

3. Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : In a study involving rheumatoid arthritis patients, the administration of phenylglyoxal derivatives showed a reduction in disease markers, suggesting anti-inflammatory effects mediated by PAD inhibition .

- Case Study 2 : A clinical trial assessed the impact of this compound on patients with chronic infections. Results indicated a significant decrease in bacterial load and improvement in clinical symptoms .

Propiedades

IUPAC Name |

2-(4-hydroxyphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3.H2O/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-5,10H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKDQJGLFIXJKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80632843 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197447-05-5 | |

| Record name | (4-Hydroxyphenyl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80632843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.